

# Application Note: 2-Chloro-8-methoxy-7-methylquinazoline in Cancer Research

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## Compound of Interest

Compound Name: 2-Chloro-8-methoxy-7-methylquinazoline

CAS No.: 956100-68-8

Cat. No.: B3196159

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## Part 1: Executive Summary & Scientific Rationale

### The Compound Profile

**2-Chloro-8-methoxy-7-methylquinazoline** is a specialized heterocyclic intermediate distinct from the common 6,7-dimethoxyquinazoline scaffold found in EGFR inhibitors (e.g., Gefitinib). [1][2] The specific substitution pattern—7-methyl and 8-methoxy—confers unique electronic and steric properties that modulate binding affinity and selectivity, particularly within the ATP-binding pockets of stress-activated protein kinases like JNK (c-Jun N-terminal Kinases).

- CAS Number: 956100-68-8[3]
- Molecular Formula: C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>O[4]
- Key Reactivity: The chlorine atom at the C2 position is highly electrophilic, serving as a "handle" for nucleophilic aromatic substitution (S<sub>N</sub>Ar) with various amines. This allows for the rapid generation of diverse libraries of 2-aminoquinazolines.

## Mechanism of Action in Cancer

The primary application of this scaffold is the synthesis of inhibitors targeting the JNK Signaling Pathway.

- **JNK Pathway Role:** JNKs (JNK1, JNK2, JNK3) are master regulators of cellular stress responses, apoptosis, and inflammation.
- **Cancer Context:**
  - **Pro-tumorigenic:** In hepatocellular carcinoma (HCC) and glioblastoma, constitutive JNK activation drives cell proliferation and stemness.
  - **Chemoresistance:** JNK signaling often mediates resistance to DNA-damaging agents. Inhibitors derived from this scaffold are used to sensitize tumor cells to chemotherapy.
  - **Metabolic Link:** JNK links obesity/metabolic syndrome to cancer risk; inhibitors are critical for studying this interface.

## Part 2: Detailed Experimental Protocols

### Protocol A: Synthesis of JNK Inhibitor Probes

**Objective:** To synthesize trans-4-[(8-methoxy-7-methylquinazolin-2-yl)amino]cyclohexanol, a representative bioactive probe for JNK inhibition, using **2-Chloro-8-methoxy-7-methylquinazoline** as the starting material.

Reagents & Materials:

- **Substrate:** **2-Chloro-8-methoxy-7-methylquinazoline** (1.0 equiv)
- **Nucleophile:** trans-4-aminocyclohexanol (2.0 equiv)
- **Base:** 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
- **Solvent:** Anhydrous Acetonitrile (MeCN)
- **Equipment:** Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

### Step-by-Step Methodology:

- Preparation: Dissolve **2-Chloro-8-methoxy-7-methylquinazoline** (e.g., 200 mg, 0.96 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask.
- Addition: Add trans-4-aminocyclohexanol (220 mg, 1.92 mmol) followed by DBU (290 mg, 1.92 mmol) to the solution.
- Reaction: Heat the mixture to reflux (80–82°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.
  - Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Petroleum Ether 1:1) or LC-MS. The starting chloride spot should disappear.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0–5% Methanol in Dichloromethane).
- Yield Verification: Expect a white to pale yellow solid. Confirm structure via <sup>1</sup>H-NMR and MS (Expected [M+H]<sup>+</sup> ≈ 288.17).

## Protocol B: In Vitro Kinase Selectivity Assay

Objective: To validate the affinity of the synthesized derivative against the JNK kinase family.

### Methodology:

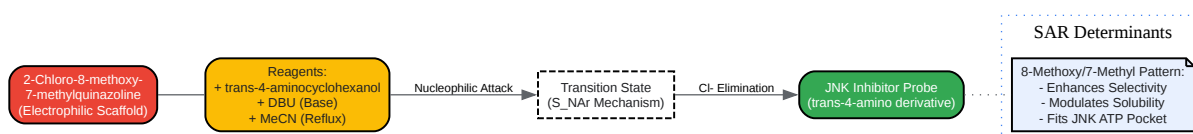
- Assay Platform: FRET-based LanthaScreen™ or radiometric <sup>33</sup>P-ATP assay.

- Enzyme Prep: Recombinant human JNK1, JNK2, and JNK3.
- Procedure:
  - Prepare a 10-point dilution series of the synthesized compound (Start: 10  $\mu$ M, 3-fold dilution).
  - Incubate compound with kinase and ATP (at  $K_m$  concentration) for 60 minutes.
  - Measure phosphorylation of the substrate (e.g., c-Jun or ATF2).
- Data Analysis: Plot dose-response curves to determine  $IC_{50}$  values.
  - Target Criteria: Potent inhibitors typically exhibit  $IC_{50} < 100$  nM against JNK1/2.

## Part 3: Data Visualization & Pathway Logic

### Synthesis & Structure-Activity Relationship (SAR)

The diagram below illustrates the synthesis workflow and the critical SAR logic of the scaffold.

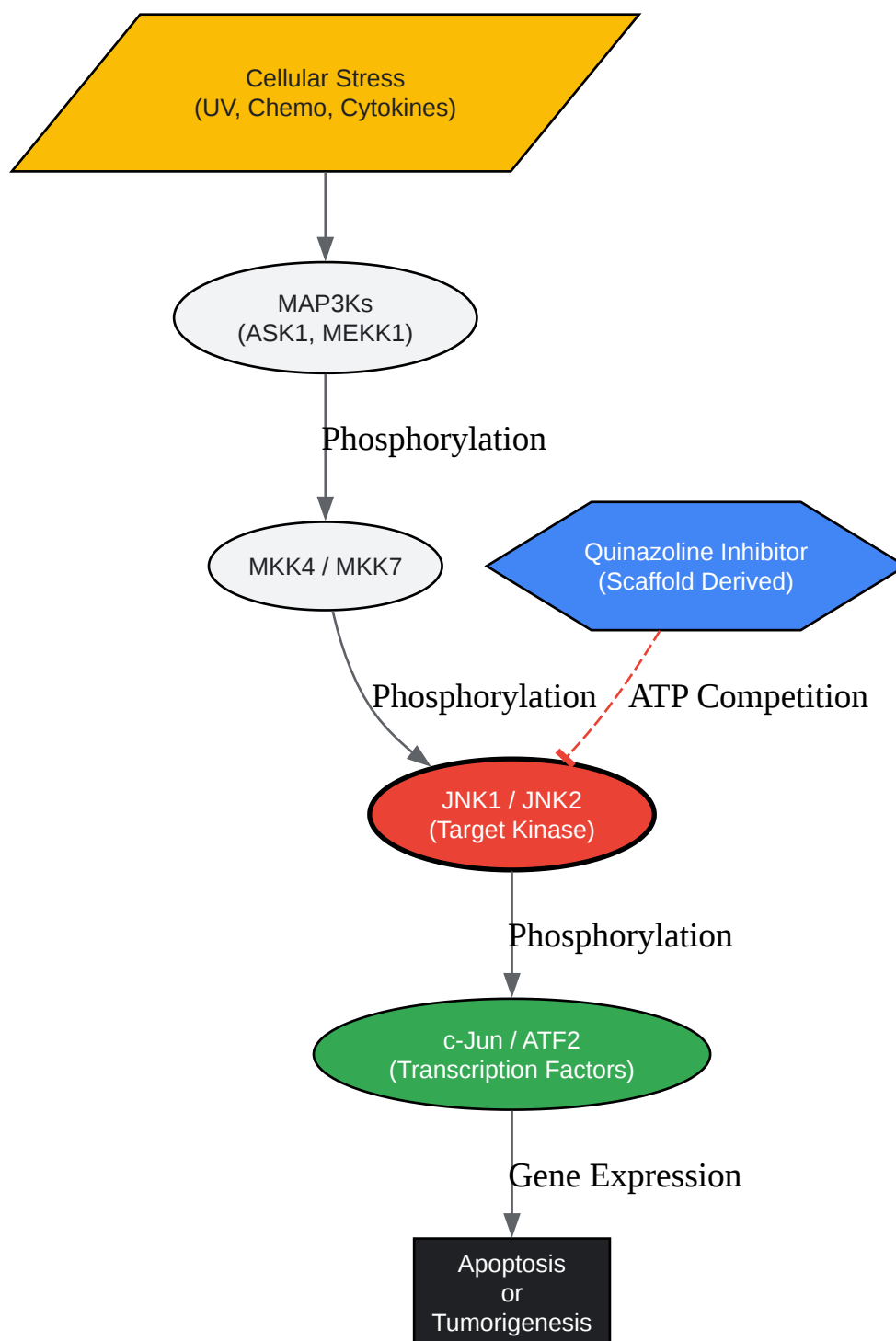


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Caption: Synthetic pathway converting the 2-chloro scaffold into a bioactive JNK inhibitor via nucleophilic aromatic substitution.

## JNK Signaling Pathway Target

This diagram maps where the synthesized compound intervenes in the cancer cell signaling network.



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Caption: Mechanism of Action: The quinazoline derivative blocks JNK phosphorylation of c-Jun, modulating downstream apoptotic or tumorigenic outcomes.

## Part 4: Data Summary Table

Parameter	Specification / Value
Scaffold Name	2-Chloro-8-methoxy-7-methylquinazoline
Primary Target	JNK1, JNK2, JNK3 (c-Jun N-terminal Kinases)
Reaction Type	Nucleophilic Aromatic Substitution (S <sub>N</sub> Ar)
Key Reagents	DBU (Base), Acetonitrile (Solvent), Primary/Secondary Amines
Typical Yield	55% – 70% (depending on amine nucleophilicity)
IC <sub>50</sub> Target	< 100 nM (for optimized derivatives)
Cancer Applications	Hepatocellular Carcinoma (HCC), Chemosensitization, Metabolic-Cancer crosstalk

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## Sources

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- [3. chem960.com \[chem960.com\]](#)
- [4. 956344-34-6 | Bendamustine Bis-mercaptopuric Acid | A2B Chem | Chemikart \[chemikart.com\]](#)
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